molecular formula C21H16N2O B12885743 4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline CAS No. 83959-67-5

4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline

Cat. No.: B12885743
CAS No.: 83959-67-5
M. Wt: 312.4 g/mol
InChI Key: VNGKVRSNBRHJAL-UHFFFAOYSA-N
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Description

4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused with a biphenyl structure and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions . This method allows for the efficient formation of the oxazole ring.

Another approach involves the palladium-catalyzed direct arylation of oxazoles with aryl halides. This method provides high regioselectivity and can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the Van Leusen oxazole synthesis. This allows for better control over reaction conditions and improved yields. Additionally, the use of palladium-catalyzed reactions in industrial settings can be optimized for large-scale production by employing high-throughput screening of catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aniline group.

Scientific Research Applications

4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The biphenyl structure provides rigidity and enhances the compound’s ability to interact with hydrophobic pockets in proteins. The aniline group can undergo protonation and deprotonation, affecting the compound’s overall charge and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is unique due to its combination of an oxazole ring, biphenyl structure, and aniline group. This unique combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

83959-67-5

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

4-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline

InChI

InChI=1S/C21H16N2O/c22-19-12-10-18(11-13-19)21-23-14-20(24-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,22H2

InChI Key

VNGKVRSNBRHJAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=C(C=C4)N

Origin of Product

United States

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